molecular formula C10H7N3O3 B3272721 Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione CAS No. 57242-71-4

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione

Cat. No.: B3272721
CAS No.: 57242-71-4
M. Wt: 217.18 g/mol
InChI Key: VCZILNWKBJBQGN-UHFFFAOYSA-N
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Description

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is a spirocyclic compound characterized by a unique structure where an imidazolidine ring is fused to an indoline ring through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione typically involves multi-component reactions. One common method is the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. This reaction is carried out in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions . Another method involves the copper(I)-catalyzed formal [2 + 2 + 1] cycloaddition of 3-diazoindolin-2-imines with triazines .

Industrial Production Methods

Industrial production methods for spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups onto the spirocyclic framework.

Scientific Research Applications

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. For instance, the compound may inhibit specific enzymes or alter receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is unique due to its specific combination of an imidazolidine and indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds .

Properties

IUPAC Name

spiro[1H-indole-3,5'-imidazolidine]-2,2',4'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-7-10(8(15)12-9(16)13-10)5-3-1-2-4-6(5)11-7/h1-4H,(H,11,14)(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZILNWKBJBQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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